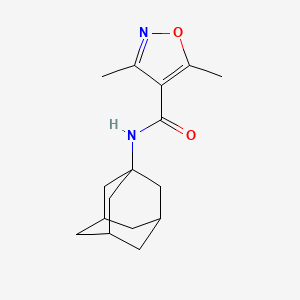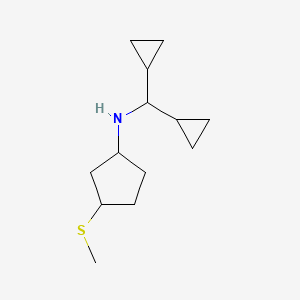![molecular formula C22H29N3O B7635840 2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7635840.png)
2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various fields.
Mécanisme D'action
The exact mechanism of action of 2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide is not fully understood. However, it has been proposed to act as a serotonin and dopamine receptor antagonist, which may be responsible for its antidepressant and antipsychotic effects. It has also been suggested to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to its anticancer properties.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide can modulate the levels of neurotransmitters such as serotonin and dopamine in the brain, leading to its antidepressant and antipsychotic effects. It has also been reported to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation. However, further studies are needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively high cost compared to other compounds used in research.
Orientations Futures
There are several future directions for the research of 2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide. One potential area of study is its use as a potential treatment for various psychiatric disorders such as depression and anxiety. Another area of research is its potential as an anticancer agent, particularly in the treatment of solid tumors. Additionally, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects.
Méthodes De Synthèse
The synthesis method of 2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide involves the reaction of 2,4,6-trimethylaniline with ethyl 4-(2-methylphenyl)piperazine-1-carboxylate in the presence of a catalyst. The resulting intermediate is then reacted with acetic anhydride to yield the final product. This method has been optimized to produce high yields of pure compound.
Applications De Recherche Scientifique
2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various fields such as neuropharmacology, psychiatry, and oncology. It has been reported to exhibit antidepressant, anxiolytic, and antipsychotic effects in animal models. Additionally, it has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis.
Propriétés
IUPAC Name |
2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-16-13-18(3)22(19(4)14-16)23-21(26)15-24-9-11-25(12-10-24)20-8-6-5-7-17(20)2/h5-8,13-14H,9-12,15H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIRRAVNVDDYMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=C(C=C(C=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(3-pyrrolidin-1-ylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7635759.png)
![1-[2-(difluoromethoxy)benzoyl]-N-[(2-methylpyrazol-3-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7635772.png)



![(4-phenylpiperazin-1-yl)[2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B7635797.png)

![N,5-dimethyl-N-[(3,4,5-trifluorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7635829.png)



![3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea](/img/structure/B7635860.png)
![2-[(4-cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B7635866.png)
![2-[[2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7635869.png)